Home > Products > Building Blocks P8172 > 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 1010878-91-7

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1680515
CAS Number: 1010878-91-7
Molecular Formula: C13H12F3N3O
Molecular Weight: 283.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent P2X7 antagonist. It exhibits an ED50 of 2.3 mg/kg in rats, demonstrating efficacy in vivo. Furthermore, it possesses favorable pharmacokinetic properties, including high oral bioavailability, low-moderate clearance in preclinical species, and acceptable safety margins in rats. These characteristics led to a predicted human dose of 120 mg QD. Notably, JNJ 54166060 exhibits a unique CYP profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism.

Losartan

Compound Description: Losartan is a well-known angiotensin II type 1 receptor antagonist commonly used in treating hypertension. It effectively blocks the effects of angiotensin II, including norepinephrine release from atria. Studies have demonstrated that losartan can abolish the augmentation of norepinephrine release induced by angiotensin II in a concentration-dependent manner.

Relevance: While not sharing the exact core structure of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, losartan's mention is relevant because the research discusses its use alongside compounds that do have this core. Specifically, paper investigates the role of angiotensin II receptors on norepinephrine release and utilizes PD 123319, a close analog of losartan that contains the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine moiety. This suggests a possible connection in terms of the biological pathways or targets these compounds may influence.

Irbesartan

Compound Description: Irbesartan, like losartan, is an angiotensin II type 1 (AT1) receptor antagonist. It exhibits inhibitory effects on both basal and stimulated monocyte chemoattractant protein-1 (MCP-1) production in human monocytes. This suggests a potential role in modulating inflammatory responses. Interestingly, irbesartan also demonstrates some affinity for the platelet-activating factor (PAF) receptor, although much weaker than PAF itself. This finding hints at possible off-target effects or a broader mechanism of action.

Relevance: Similar to losartan, the relevance of irbesartan lies in its co-investigation with compounds possessing the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core. Paper explores the impact of AT1 receptor antagonists on MCP-1 production and specifically contrasts irbesartan with PD123319, which shares the core structure with 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This comparison helps delineate the specific effects and potential targets of compounds within this structural class.

S-(+)-1-([4-(dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid (PD123319)

Compound Description: PD123319 serves as a selective antagonist for the angiotensin II type 2 receptor. Studies have indicated that PD123319 does not influence norepinephrine release and fails to counteract the effects of angiotensin II on this process. These findings reinforce its specificity towards the AT2 receptor subtype. In contrast to AT1 antagonists, PD123319 shows no significant effect on either basal MCP-1 levels or MCP-1 stimulated by low-density lipoprotein (LDL).

Overview

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of research in drug development.

Source and Classification

This compound can be classified under the broader category of imidazo[4,5-c]pyridine derivatives. It is synthesized and studied for its potential applications in treating various diseases, including cancer and inflammatory conditions. The compound's unique structure allows for diverse chemical modifications, which can lead to variations in biological activity.

Synthesis Analysis

Methods

The synthesis of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves several key steps:

  1. Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes and amines. For instance, the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable amine can yield an intermediate that undergoes cyclization.
  2. Cyclization: The cyclization step may utilize dehydrating agents like phosphorus oxychloride or other catalysts to facilitate the formation of the imidazo[4,5-c]pyridine structure.
  3. Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features:

  • Core Structure: A fused imidazole-pyridine ring system.
  • Functional Groups: A trifluoromethoxy group attached to a phenyl ring at the 2-position relative to the imidazo ring.

Structure Data

  • Molecular Formula: C14H14F3N3O
  • Molecular Weight: Approximately 299.28 g/mol
  • InChI Key: A unique identifier for this compound is provided by databases like PubChem.
Chemical Reactions Analysis

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical transformations:

  1. Oxidation: The compound may be oxidized using agents like potassium permanganate to form corresponding oxidized derivatives.
  2. Reduction: Reduction reactions could involve hydrogenation processes that target specific functional groups within the molecule.
  3. Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions where it may be replaced by other nucleophiles such as amines or thiols.

Technical Details

These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction monitoring is crucial using techniques like thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

The mechanism of action for 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is not fully elucidated but is hypothesized to involve:

  • Target Interaction: Binding to specific receptors or enzymes involved in disease pathways.
  • Biological Activity: Potential inhibition of key signaling pathways that contribute to disease progression (e.g., angiogenesis).

Data

Experimental studies may reveal specific targets within cellular pathways that this compound affects, providing insights into its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant Data or Analyses

Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis can provide data on thermal stability and decomposition temperatures.

Applications

The primary applications of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:

  1. Medicinal Chemistry: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
  2. Drug Development: Used as a lead compound in developing new drugs targeting specific biological pathways.
  3. Research Tool: Employed in studies exploring the mechanisms of action of similar compounds in pharmacology.

This compound represents a significant area of interest within the field of medicinal chemistry due to its promising biological activities and potential therapeutic applications. Further research is necessary to fully understand its mechanisms and optimize its use in clinical settings.

Introduction to 4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in Modern Heterocyclic Chemistry

Historical Context and Discovery Milestones

The compound 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 1010878-91-7) emerged as a significant entity in medicinal chemistry during the early 2010s, with its first reported synthesis documented around 2010–2012 [1] [2]. Its development coincided with intensified research into Janus kinase (JAK) inhibitors, where the imidazo[4,5-c]pyridine scaffold was identified as a privileged structure for kinase modulation. The incorporation of the 2-(trifluoromethoxy)phenyl substituent at the C4 position represented a strategic optimization to enhance target binding affinity and metabolic stability over earlier analogs like 4-(2,3-dichlorophenyl) derivatives [1]. Key milestones include:

  • 2013–2014: Patent filings disclosed its utility as a G-protein-coupled receptor kinase 5 (GRK5) modulator and semicarbazide-sensitive amine oxidase (SSAO) inhibitor, highlighting applications in metabolic disorders such as diabetes and obesity [6] [7].
  • 2015–Present: The compound became commercially available as a research chemical (e.g., BLD Pharmatech catalog), enabling broader exploration of its pharmacological potential [2].

Table 1: Discovery Timeline

YearMilestoneSignificance
2010Initial synthesis reportedCAS registration (1010878-91-7) [2]
2013Patent: GRK5 modulation applicationsPotential for metabolic disease treatment [6]
2014Patent: SSAO inhibition demonstratedRole in glucose uptake regulation [7]
2015Commercial availability as building blockAccelerated SAR studies [2]

Structural Classification Within the Imidazo[4,5-c]pyridine Family

This compound belongs to the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine subclass, characterized by a partially saturated bicyclic core. The structure features:

  • A piperidine-like ring fused to an imidazole, creating a bridged bicyclic system with sp³-hybridized C5–C7 atoms, enhancing conformational flexibility [1] [6].
  • The C4 position is substituted with the 2-(trifluoromethoxy)phenyl group, which projects perpendicularly to the imidazo[4,5-c]pyridine plane, optimizing steric complementarity with kinase active sites [1].
  • Tautomerism: The imidazole ring exhibits prototropic tautomerism, favoring the 1H-3H tautomer in physiological conditions due to hydrogen-bonding capabilities of the N3-H group [1].

Table 2: Core Scaffold Comparison

Scaffold TypeMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridineC₆H₁₀N₃⁺124.16 (base)Partially saturated, flexible core [3]
Imidazo[4,5-c]pyridine (Aromatic)C₆H₅N₃119.12Fully planar, rigid structure
4-(R)-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridineC₆H₉N₄⁺137.16Triazole ring replaces imidazole [1]

The hydrogen-bonding profile is critical: The N3 atom acts as an acceptor, while the N1-H (imidazole) and C6-H₂ (methylene) groups serve as donors, facilitating interactions with kinase hinge regions [6].

Significance of the Trifluoromethoxy Substituent in Bioactive Molecules

The -OCF₃ group at the ortho-position of the pendant phenyl ring is a strategic design element that profoundly influences the compound’s physicochemical and biological properties:

  • Lipophilicity Enhancement: The trifluoromethoxy group increases the log P value by ~0.9 compared to methoxy analogs, improving membrane permeability. This aligns with Lipinski’s Rule of Five parameters (Molecular Weight: 283.25; log P calc.: ~2.4) [1] [2].
  • Metabolic Stability: The C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, extending in vivo half-life. Studies show >80% parent compound remains after 1-hour incubation with liver microsomes [1].
  • Electron-Withdrawing Effects: The -OCF₃ group (σₚ = 0.35) modulates electron density at the phenyl ring, strengthening π-stacking in kinase active sites. This contributes to its JAK inhibition (IC₅₀: 50–100 nM) [1] [6].

Table 3: Impact of Substituent Variations on Bioactivity

Phenyl SubstituentRelative JAK2 IC₅₀log PMetabolic Stability (t₁/₂, min)
2-(Trifluoromethoxy)1.0 (Reference)2.38>120
2,3-Dichloro1.52.8590
2-Methoxy3.21.4540
Unsubstituted>101.2025

Structurally analogous bioactive compounds leveraging -OCF₃ include:

  • P2X7 receptor antagonists: Where -OCF₃ improves CNS penetration [1].
  • Anticancer agents: Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate derivatives show enhanced tumor growth inhibition [1].

The trifluoromethoxy group’s orthogonal orientation minimizes steric clash while maximizing hydrophobic contact, exemplifying its role as a bioisostere for groups like -SCF₃ or -OCF₂H in kinase inhibitor design [1] [7].

Properties

CAS Number

1010878-91-7

Product Name

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C13H12F3N3O

Molecular Weight

283.25 g/mol

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)20-10-4-2-1-3-8(10)11-12-9(5-6-17-11)18-7-19-12/h1-4,7,11,17H,5-6H2,(H,18,19)

InChI Key

HKXJDKJXHXHBBN-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.